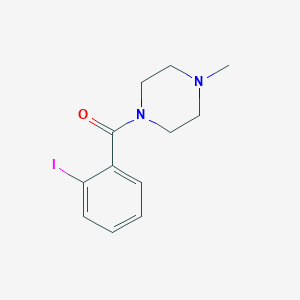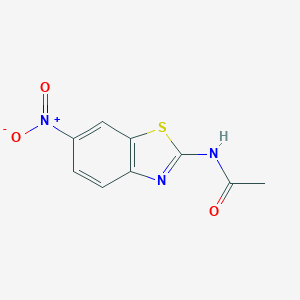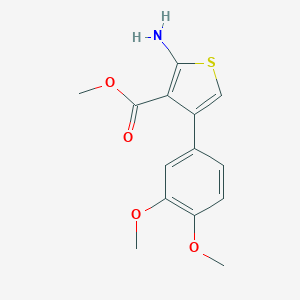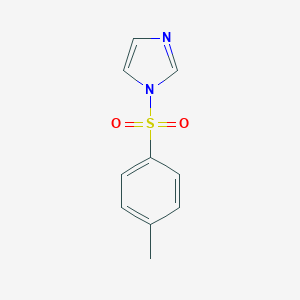
1-(p-Toluènesulfonyl)imidazole
Vue d'ensemble
Description
1-(p-Toluenesulfonyl)imidazole is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of imidazole, where the hydrogen atom at the first position is replaced by a p-toluenesulfonyl group. This compound is known for its utility in organic synthesis, particularly in the modification of alcohols and amines.
Applications De Recherche Scientifique
1-(p-Toluenesulfonyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the selective tosylation of alcohols and amines.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
Target of Action
The primary target of 1-(p-Toluenesulfonyl)imidazole (PTSI) is alcohols . It interacts with alcohols and converts them into azides .
Mode of Action
PTSI interacts with alcohols through a process known as tosylation . This process involves the conversion of alcohols to azides in a single step . The tosylation process enhances the reactivity of the alcohol, making it a better leaving group for subsequent reactions .
Biochemical Pathways
The primary biochemical pathway affected by PTSI is the conversion of alcohols to azides . This conversion is crucial in the synthesis of various organic compounds. For instance, PTSI was used in the synthesis of cationic water-soluble cyclodextrin, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability .
Result of Action
The result of PTSI’s action is the formation of azides from alcohols . This conversion is a crucial step in the synthesis of various organic compounds. For instance, it has been used in the synthesis of cationic water-soluble cyclodextrin .
Action Environment
The action of PTSI can be influenced by various environmental factors. For example, in the context of LiCoO2-based cells, PTSI acts as a bifunctional electrolyte additive, improving the cells’ performance at high voltage . The results of electrochemical and spectroscopic techniques indicate that PTSI decomposes before the electrolyte solvents are consumed, and then participates in the formation of an interface layer on the electrodes, thereby enhancing the performance of the cells .
Analyse Biochimique
Biochemical Properties
1-(p-Toluenesulfonyl)imidazole plays a significant role in biochemical reactions, particularly in the conversion of alcohols to azides This reaction is crucial in the synthesis of various biochemical compounds
Cellular Effects
It has been used as a bifunctional electrolyte in LiCoO2-based cells, where it improved performance at high voltage . It was found to decompose before the electrolyte solvents were consumed, participating in the formation of an interface layer on the electrodes, which improved cell performance .
Molecular Mechanism
The molecular mechanism of 1-(p-Toluenesulfonyl)imidazole primarily involves its reaction with alcohols to form azides This reaction is thought to occur via a nucleophilic substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbon in the imidazole ring
Temporal Effects in Laboratory Settings
It has been used in LiCoO2-based cells, where it showed improved performance over 200 cycles . This suggests that it has good stability and does not degrade significantly over time. More detailed studies on its long-term effects on cellular function in in vitro or in vivo studies are needed.
Metabolic Pathways
Its primary known reaction is the conversion of alcohols to azides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(p-Toluenesulfonyl)imidazole can be synthesized by reacting imidazole with p-toluenesulfonyl chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve imidazole in dry dichloromethane.
- Cool the solution to 0°C.
- Add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise over 1.5 hours.
- Allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Filter the reaction mixture through a pad of silica gel and wash with a mixture of ethyl acetate and hexane.
- Concentrate the filtrate under reduced pressure to obtain the product as a white solid .
Industrial Production Methods: Industrial production methods for 1-(p-Toluenesulfonyl)imidazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and addition rates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Toluenesulfonyl)imidazole undergoes various types of reactions, including:
Substitution Reactions: It can react with alcohols to form tosylates, which are useful intermediates in organic synthesis.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of bases such as triethylamine or sodium hydroxide.
Cyclization Reactions: Often require the presence of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products:
Tosylates: Formed from the reaction with alcohols.
Heterocycles: Formed through cyclization reactions, often used in the synthesis of pharmaceuticals and other bioactive compounds
Comparaison Avec Des Composés Similaires
1-(p-Toluenesulfonyl)imidazole is unique compared to other similar compounds due to its specific reactivity and stability. Similar compounds include:
1-Tosylimidazole: Similar in structure but may have different reactivity and applications.
p-Toluenesulfonyl chloride: Used as a reagent in the synthesis of 1-(p-Toluenesulfonyl)imidazole and other sulfonamides.
Imidazole: The parent compound, which lacks the sulfonyl group and has different reactivity and applications
1-(p-Toluenesulfonyl)imidazole stands out due to its ability to selectively modify alcohols and amines, making it a valuable tool in organic synthesis and various scientific research applications.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMYJRAQYREBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022181 | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2232-08-8 | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Toluenesulphonyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tosylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-toluenesulphonyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-(p-Toluenesulfonyl)imidazole in current research?
A: 1-(p-Toluenesulfonyl)imidazole exhibits versatility as a synthetic intermediate and as a component in electrolyte solutions for lithium-ion batteries. [, ] Specifically, it serves as a crucial precursor in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] Additionally, its incorporation into electrolytes for LiCoO2-based cells shows promise in enhancing battery performance, particularly at high voltages. []
Q2: Can you elaborate on the role of 1-(p-Toluenesulfonyl)imidazole in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin?
A: 1-(p-Toluenesulfonyl)imidazole acts as an intermediate in the sulfonation reaction leading to 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] While the precise mechanism isn't detailed in the provided abstracts, it likely involves the transfer of the p-toluenesulfonyl group to the hydroxyl group at the 6A position of the β-cyclodextrin molecule.
Q3: Has there been any research on the vibrational characteristics of 1-(p-Toluenesulfonyl)imidazole?
A: Yes, research has explored the vibrational spectral activity of 1-(p-Toluenesulfonyl)imidazole using theoretical computations. [] This research likely provides insights into the molecule's structural properties and vibrational modes, which can be valuable for analytical characterization and understanding its interactions in different chemical environments.
A: Interestingly, derivatives of 1-(p-Toluenesulfonyl)imidazole find applications in chiral chemistry. Research highlights the synthesis of cationic single-isomer cyclodextrins using derivatives of this compound. [] These cyclodextrins demonstrate potential as chiral stationary phases for separating enantiomers of amino acids and anionic pharmaceuticals, showcasing their significance in analytical and pharmaceutical fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
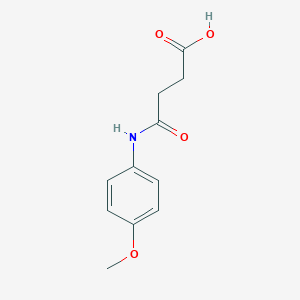

![1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B182920.png)
